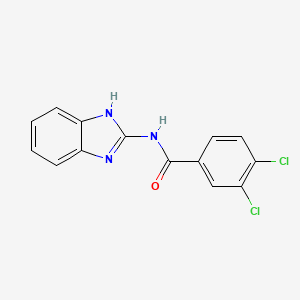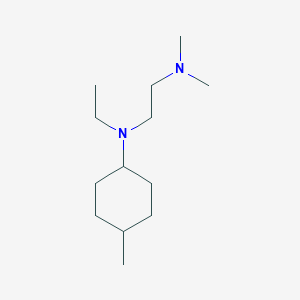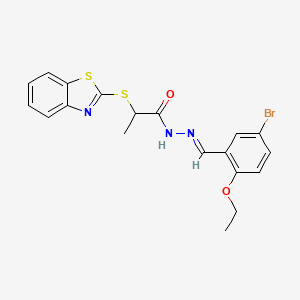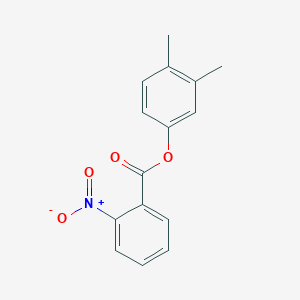
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea, also known as FPMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FPMT is a thiourea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and future directions in scientific research.
Wirkmechanismus
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea exerts its therapeutic effects through various mechanisms, including the inhibition of enzymes involved in inflammation and cancer cell growth. N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the activity of histone deacetylases (HDACs), enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing bacterial growth. In animal studies, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to reduce inflammation and improve outcomes in models of inflammatory diseases, including arthritis and colitis. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been shown to inhibit the growth of cancer cells in animal models of various cancers, including breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has several advantages for use in lab experiments, including its ease of synthesis, stability, and low toxicity. However, limitations include the need for further studies to determine its efficacy and safety in humans, and the need for more research to determine its potential side effects.
Zukünftige Richtungen
For research on N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea include further studies to determine its efficacy and safety in humans, and studies to determine its potential side effects. Additionally, further studies are needed to determine its potential therapeutic applications, including its potential use in the treatment of inflammatory diseases, cancer, and bacterial infections. Further studies are also needed to determine the optimal dosage and administration of N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea for therapeutic use.
Synthesemethoden
The synthesis of N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been achieved through various methods, including the reaction of 4-fluorobenzyl isothiocyanate with 3-pyridinemethanamine, and the reaction of 4-fluorobenzyl chloride with 3-pyridinemethanethiol. The synthesized compound has been characterized through various spectroscopic techniques, including NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-microbial properties. In vitro studies have shown that N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea inhibits the growth of cancer cells and reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(4-fluorobenzyl)-N'-(3-pyridinylmethyl)thiourea has shown promising results in inhibiting the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Eigenschaften
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3S/c15-13-5-3-11(4-6-13)9-17-14(19)18-10-12-2-1-7-16-8-12/h1-8H,9-10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDBPOTJNVMODBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-3-(pyridin-3-ylmethyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B5778168.png)

![N-[2-(acetylamino)phenyl]-3-oxobutanamide](/img/structure/B5778175.png)
![2-[2-(phenylthio)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5778195.png)
![3-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5778203.png)

![N'-[2-(4-nitrophenyl)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5778222.png)
![methyl 3-[(4-ethoxybenzoyl)amino]benzoate](/img/structure/B5778226.png)


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-5-nitrobenzaldehyde](/img/structure/B5778244.png)
![N'-[4-(diethylamino)benzylidene]-2-(8-quinolinyloxy)propanohydrazide](/img/structure/B5778259.png)

![2-(2,3-dimethylphenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B5778268.png)